Dabigatran impurity D
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Overview
Description
Dabigatran impurity D, also known as Dabigatran Carboxamide, is a chemical compound that is structurally related to Dabigatran etexilate mesylate, an anticoagulant drug. This compound is one of the impurities that can be found in the synthesis and production of Dabigatran etexilate mesylate. This impurity is of interest in pharmaceutical research and quality control to ensure the purity and efficacy of the final drug product .
Scientific Research Applications
Dabigatran impurity D has several scientific research applications, including:
Pharmaceutical research: It is used in the development and validation of analytical methods for the detection and quantification of impurities in Dabigatran etexilate mesylate.
Quality control: It is used to ensure the purity and efficacy of Dabigatran etexilate mesylate in pharmaceutical dosage forms.
Toxicological studies: It is used to assess the potential toxic effects of impurities in pharmaceutical products.
Mechanism of Action
Target of Action
Dabigatran, the active metabolite of Dabigatran etexilate, is a potent, competitive, and reversible inhibitor of thrombin . Thrombin plays a central role in the coagulation cascade, converting fibrinogen into fibrin, which forms the structural basis of a blood clot . By inhibiting thrombin, Dabigatran prevents clot formation .
Mode of Action
Dabigatran directly inhibits the activity of thrombin by binding to its active site . This prevents thrombin from converting fibrinogen to fibrin, thereby impairing the clotting process and acting as an anticoagulant . In addition to a direct effect on thrombin activity, Dabigatran has also been shown to inhibit platelet aggregation, another step in the coagulation pathway .
Biochemical Pathways
The primary biochemical pathway affected by Dabigatran is the coagulation cascade . By inhibiting thrombin, Dabigatran prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation . This results in an anticoagulant effect, reducing the risk of thromboembolic events .
Pharmacokinetics
Dabigatran etexilate is a prodrug that is rapidly absorbed and converted to the active Dabigatran by intestinal and hepatic carboxylesterases . Peak plasma concentrations of Dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .
Result of Action
The primary result of Dabigatran’s action is a reduction in blood clot formation . This can help prevent venous thromboembolic events in patients in whom anticoagulation therapy is indicated . It’s important to note that dabigatran impurity d was found in pradaxa® and in all analyzed api exceeded the impurities acceptable limits .
Action Environment
The action of Dabigatran can be influenced by various environmental factors. For example, the absorption and bioavailability of Dabigatran can be affected by the pH of the gastrointestinal tract . Additionally, renal function can impact the clearance of Dabigatran, with reduced renal function leading to increased plasma concentrations of the drug . It’s also worth noting that Dabigatran etexilate is a substrate of P-glycoprotein (P-gp), and therefore, drugs that inhibit or induce P-gp can affect the absorption and elimination of Dabigatran .
Safety and Hazards
Handling Dabigatran impurity D requires avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Dabigatran Impurity D are not fully understood due to limited research. As an impurity of Dabigatran, it may share some biochemical characteristics with the parent compound. Dabigatran is known to interact with thrombin, a key enzyme in the coagulation cascade . The nature of these interactions is likely to be competitive and reversible .
Cellular Effects
Dabigatran, the parent compound, is known to prevent blood clot formation, which suggests it may influence cell signaling pathways, gene expression, and cellular metabolism related to coagulation .
Molecular Mechanism
The specific molecular mechanism of this compound remains unclear due to limited research. Dabigatran, the parent compound, exerts its effects at the molecular level by binding to the active site of the thrombin molecule, inhibiting both thrombin activity and generation .
Temporal Effects in Laboratory Settings
Dabigatran, the parent compound, has been observed to undergo degradation under certain conditions, leading to drug activity loss or the occurrence of adverse effects associated with degradation products .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Dabigatran has been shown to have a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for routine coagulation monitoring .
Metabolic Pathways
Dabigatran, the parent compound, is known to undergo glucuronidation of the carboxylate moiety, resulting in the formation of the 1-O-acylglucuronide .
Transport and Distribution
Dabigatran, the parent compound, is known to be predominantly excreted in the feces after oral treatment and in the urine after intravenous treatment .
Preparation Methods
The preparation of Dabigatran impurity D involves several synthetic routes and reaction conditions. One common method involves the use of N-hexyl-4-nitrophenyl carbonate as a synthon, which helps to eliminate the formation of potential impurities . The synthesis typically includes the following steps:
Nucleophilic substitution: A key intermediate, amidine, is prepared through a Pinner reaction and then subjected to nucleophilic substitution with N-hexyl-4-nitrophenyl carbonate.
Conversion to mesylate salt: The resulting compound is converted to its mesylate salt using methane sulfonic acid.
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the compound while minimizing the formation of other impurities .
Chemical Reactions Analysis
Dabigatran impurity D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Comparison with Similar Compounds
Dabigatran impurity D can be compared with other similar compounds, such as:
Dabigatran etexilate mesylate: The active pharmaceutical ingredient that this compound is related to.
Dabigatran Acyl-β-D-Glucuronide: Another impurity related to Dabigatran etexilate mesylate, which is formed through glucuronidation.
Dabigatran N-Oxide: An oxidation product of Dabigatran etexilate mesylate.
This compound is unique in its specific structural modifications, which distinguish it from other impurities and related compounds .
Properties
CAS No. |
1416446-43-9 |
---|---|
Molecular Formula |
C32H37N7O5 |
Molecular Weight |
599.7 g/mol |
IUPAC Name |
ethyl 3-[[2-[[4-(N-butoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C32H37N7O5/c1-4-6-19-44-32(42)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)3)31(41)39(18-16-29(40)43-5-2)27-9-7-8-17-34-27/h7-15,17,20,35H,4-6,16,18-19,21H2,1-3H3,(H2,33,37,42) |
InChI Key |
WJPQOZUUJHIDCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
O-Butyl Dabigatran Ethyl Ester; N-[[2-[[[4-[[(Butoxycarbonyl)amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinylβ-alanine Ethyl Ester |
Origin of Product |
United States |
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